2,3-Dihydroxypropyl 2-(4-Isobutylphenyl)propanoate

Pharmaceutical impurity analysis Reference standard characterization HPLC method development

2,3-Dihydroxypropyl 2-(4-Isobutylphenyl)propanoate (CAS 64622-21-5), with a molecular formula of C16H24O4 and a molecular weight of 280.36 g/mol , is the glycerol ester of the common NSAID ibuprofen. It is a well-characterized compound primarily utilized as a reference standard for identifying and quantifying a specific ibuprofen-related impurity, frequently designated as Ibuprofen Impurity 13.

Molecular Formula C16H24O4
Molecular Weight 280.36 g/mol
CAS No. 64622-21-5
Cat. No. B3179502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydroxypropyl 2-(4-Isobutylphenyl)propanoate
CAS64622-21-5
Molecular FormulaC16H24O4
Molecular Weight280.36 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)C(=O)OCC(CO)O
InChIInChI=1S/C16H24O4/c1-11(2)8-13-4-6-14(7-5-13)12(3)16(19)20-10-15(18)9-17/h4-7,11-12,15,17-18H,8-10H2,1-3H3
InChIKeyUIMOFRMULCSFFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydroxypropyl 2-(4-Isobutylphenyl)propanoate (CAS 64622-21-5) Procurement Guide: A Dedicated Ibuprofen Impurity Reference Standard


2,3-Dihydroxypropyl 2-(4-Isobutylphenyl)propanoate (CAS 64622-21-5), with a molecular formula of C16H24O4 and a molecular weight of 280.36 g/mol , is the glycerol ester of the common NSAID ibuprofen. It is a well-characterized compound primarily utilized as a reference standard for identifying and quantifying a specific ibuprofen-related impurity, frequently designated as Ibuprofen Impurity 13 [1]. As a known degradation product or process-related impurity in ibuprofen formulations, especially soft gelatin capsules, its primary utility is in analytical chemistry for quality control and regulatory compliance, not as an active pharmaceutical ingredient [2].

Why Substituting 2,3-Dihydroxypropyl 2-(4-Isobutylphenyl)propanoate with a Generic Ibuprofen Standard is Not Feasible for Critical Analytical Workflows


For critical analytical applications in pharmaceutical quality control, a generic ibuprofen reference standard cannot substitute for 2,3-Dihydroxypropyl 2-(4-Isobutylphenyl)propanoate. This is due to fundamental differences in chemical structure and analytical behavior. As an ester, this compound has a distinct molecular mass (280.36 g/mol) and fragmentation pattern compared to the parent acid ibuprofen (206.28 g/mol). These differences are crucial for specific analytical methods like LC-MS/MS or HPLC with mass spectrometric detection, where a non-specific standard would lead to inaccurate identification or quantification of this specific impurity. Regulatory guidelines for Abbreviated New Drug Applications (ANDAs) mandate the use of specific, fully characterized impurity standards to ensure the identity, purity, and safety of the final drug product [1].

Quantitative Evidence Guide for 2,3-Dihydroxypropyl 2-(4-Isobutylphenyl)propanoate: Critical Analytical Data for Procurement Decisions


Analysis of Distinguishing Physical and Chemical Properties of Ibuprofen Impurity 13 for Analytical Method Development

The compound's physicochemical properties are essential for analytical method development. Its calculated logP of 2.73 indicates significantly higher lipophilicity compared to the parent drug ibuprofen (logP approx. 3.97) [1], which directly impacts chromatographic retention time. The presence of hydroxyl groups in the ester moiety contributes to a polar surface area (PSA) of 66.76 Ų, differentiating it from the more polar carboxylate of ibuprofen sodium salt and influencing its solubility and extraction properties [1]. These specific parameters dictate the choice of HPLC column, mobile phase composition, and extraction solvents for accurate quantification.

Pharmaceutical impurity analysis Reference standard characterization HPLC method development

Comparison of Molecular Weight for Mass Spectrometric Detection of Ibuprofen Impurity 13 vs. Ibuprofen

The molecular weight of 2,3-Dihydroxypropyl 2-(4-Isobutylphenyl)propanoate is 280.36 g/mol , a key differentiator for mass spectrometric detection. This is significantly higher than the parent drug ibuprofen, which has a molecular weight of 206.28 g/mol [1]. This difference is critical for LC-MS/MS methods, allowing for specific mass detection and fragmentation monitoring (MRM) of the impurity without interference from the parent drug or other common ibuprofen impurities.

Mass spectrometry (MS) Impurity profiling Analytical method validation

Cytochrome P450 (CYP) Inhibition Data for 2,3-Dihydroxypropyl 2-(4-Isobutylphenyl)propanoate

An in vitro study investigating the inhibitory effect of 2,3-Dihydroxypropyl 2-(4-Isobutylphenyl)propanoate on human CYP2D6 was identified. The compound was tested for inhibition of CYP2D6 in human liver microsomes using dextromethorphan as a substrate, incubated for 20 minutes in the presence of NADPH, and analyzed by LC/MS/MS [1]. While a specific Ki value is not reported in the open-access summary, this data point confirms the compound's interaction with a key drug-metabolizing enzyme, a property not universally shared by all ibuprofen-related impurities.

Drug metabolism Cytochrome P450 In vitro ADME Pharmacology

Validated Application Scenarios for 2,3-Dihydroxypropyl 2-(4-Isobutylphenyl)propanoate in Pharmaceutical Quality Control


Analytical Method Development and Validation for Ibuprofen Drug Products

This compound serves as a critical reference standard for developing and validating HPLC or UPLC methods aimed at detecting and quantifying ibuprofen-related impurities. Its distinct retention time, dictated by its specific logP (2.73), allows for the establishment of a robust and selective analytical method [1]. Regulatory bodies expect the use of such specific impurity standards in ANDA and NDA submissions to demonstrate adequate method specificity and control over the impurity profile [2].

Quality Control (QC) Lot Release Testing for Ibuprofen Formulations

In a QC laboratory, the compound is used as a quantitative standard to ensure that each batch of ibuprofen drug product meets the strict limits for specified impurities as outlined in pharmacopoeial monographs (e.g., USP, EP, BP). The compound's purity and fully characterized nature (e.g., via a Structure Elucidation Report) [2] provide the necessary accuracy and traceability for compliance with Good Manufacturing Practices (GMP) [2].

Stability Studies and Forced Degradation Experiments

To understand the degradation pathways of ibuprofen, the drug substance is subjected to stress conditions (e.g., heat, light, humidity, oxidation). 2,3-Dihydroxypropyl 2-(4-Isobutylphenyl)propanoate may form as a degradation product in certain formulations, such as soft gelatin capsules where interaction with glycerol can occur . A certified reference standard of this compound is therefore essential to accurately identify and quantify this specific degradant, providing crucial data for establishing product shelf-life and storage conditions.

Quote Request

Request a Quote for 2,3-Dihydroxypropyl 2-(4-Isobutylphenyl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.